1-(3-methoxyphenyl)-4-[1-(2-methylbutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
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Overview
Description
1-(3-methoxyphenyl)-4-[1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core substituted with a 3-methoxyphenyl group and a 1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxyphenyl)-4-[1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the Pyrrolidin-2-one Core: This can be achieved through the cyclization of a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the 3-Methoxyphenyl Group: This step may involve a Friedel-Crafts acylation reaction using 3-methoxybenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Attachment of the 1-(2-Methylbutyl)-1H-1,3-Benzodiazol-2-yl Moiety: This can be accomplished through a nucleophilic substitution reaction, where the benzodiazole derivative is reacted with an alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxyphenyl)-4-[1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazole moiety, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Alkyl halides with bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-methoxyphenyl)-4-[1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.
Material Science: This compound could be used in the synthesis of novel polymers or as a building block for advanced materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving benzodiazole derivatives.
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenyl)-4-[1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The benzodiazole moiety is known to interact with the central nervous system, potentially modulating neurotransmitter activity. The exact pathways and targets would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-methoxyphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
- 1-(3-methoxyphenyl)-4-[1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl]piperidin-2-one
Uniqueness
1-(3-methoxyphenyl)-4-[1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is unique due to its specific substitution pattern, which may confer distinct pharmacological or material properties compared to its analogs. The presence of the 3-methoxyphenyl group and the 1-(2-methylbutyl) substituent on the benzodiazole ring can significantly influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C23H27N3O2 |
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Molecular Weight |
377.5 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-4-[1-(2-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C23H27N3O2/c1-4-16(2)14-26-21-11-6-5-10-20(21)24-23(26)17-12-22(27)25(15-17)18-8-7-9-19(13-18)28-3/h5-11,13,16-17H,4,12,14-15H2,1-3H3 |
InChI Key |
VQVTVPLYBOPDBM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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